

Visualizing Cellular Health: An In-depth Technical Guide to DASPEI

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Compound of Interest

Compound Name: DASPEI

Cat. No.: B1239752

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (**DASPEI**), a fluorescent vital dye used for the visualization and assessment of metabolically active cells. **DASPEI** serves as a valuable tool in a multitude of research applications, from fundamental cell biology to high-throughput screening in drug discovery. Its utility lies in its ability to selectively accumulate in mitochondria of living cells, driven by the mitochondrial membrane potential, thus offering a robust indicator of cellular health and function.

Core Principles of DASPEI Staining

DASPEI is a cationic styryl dye that exhibits low fluorescence in aqueous solution but becomes intensely fluorescent upon binding to lipid-rich environments, such as the inner mitochondrial membrane. The accumulation of **DASPEI** within mitochondria is directly dependent on the mitochondrial membrane potential ($\Delta\Psi_m$). Healthy, metabolically active cells maintain a high $\Delta\Psi_m$, leading to significant **DASPEI** accumulation and bright fluorescence. Conversely, a decrease in $\Delta\Psi_m$, often an early indicator of apoptosis or cellular stress, results in diminished **DASPEI** staining.^{[1][2]}

This potential-driven accumulation allows for the sensitive detection of changes in mitochondrial function, making **DASPEI** a powerful tool for toxicological testing, drug target discovery, and the study of diseases involving mitochondrial dysfunction.^{[2][3]}

Key Applications

- **Assessment of Mitochondrial Membrane Potential:** **DASPEI** is widely used to monitor changes in $\Delta\Psi_m$ in response to various stimuli, including drug candidates, toxins, and disease states.[\[2\]](#)[\[3\]](#)
- **High-Throughput Screening:** The development of no-wash assays using **DASPEI** has made it suitable for large-scale screening efforts to identify compounds that modulate mitochondrial function.[\[2\]](#)[\[3\]](#)
- **Visualization of Specialized Cell Types:** **DASPEI** has been effectively used to label and visualize specific cell types in vivo and in vitro, such as hair cells in the zebrafish lateral line and inner ear, epidermal electroreceptors, and mechanoreceptors.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Apoptosis Detection:** A decrease in **DASPEI** fluorescence can be an early marker of programmed cell death, as the collapse of the mitochondrial membrane potential is a key event in the apoptotic cascade.[\[5\]](#)
- **Disease Modeling:** The dye has been employed in cellular models of hypoxia and neurodegenerative diseases like Alzheimer's disease to assess mitochondrial health.[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of **DASPEI**, compiled from various studies.

Table 1: Spectral Properties and Recommended Concentrations

Parameter	Value	Reference
Excitation Wavelength (λ_{Ex})	461 nm (in Methanol)	[6]
Emission Wavelength (λ_{Em})	589 nm (in Methanol)	[6]
Recommended Staining Concentration (in vitro)	50 - 100 μ M	[3][7]
Recommended Staining Concentration (zebrafish larvae)	0.005% - 0.05%	[7][8]

Table 2: Example Experimental Conditions and Observations

Cell Type	Treatment	Incubation Time	Observation	Reference
Chinese Hamster Ovary (CHO)	10 μ M CCCP (uncoupler)	30 min	Decreased DASPEI fluorescence (depolarization)	[3]
Chinese Hamster Ovary (CHO)	Thioridazine	Long-term	Increased DASPEI fluorescence (hyperpolarization)	[3]
PC12 cells	Amyloid β (10 nM - 1000 nM)	48 h	Decreased DASPEI fluorescence	[3]
Zebrafish Hair Cells	Cisplatin	4 h	Decreased mitochondrial staining	[9]

Experimental Protocols

Protocol 1: General Staining of Adherent Cells for Microscopy

- Cell Culture: Plate cells on poly-lysine coated glass coverslips in a suitable culture medium and allow them to adhere overnight.
- Preparation of Staining Solution: Prepare a 50 μM **DASPEI** staining solution in the desired buffer (e.g., NMDG-buffer or culture medium).
- Staining: Remove the culture medium from the coverslips and add the **DASPEI** staining solution.
- Incubation: Incubate the cells for 60-120 minutes at 37°C. Optimal loading is typically achieved within this timeframe.^[7]
- Washing (Optional but Recommended for Microscopy): Gently wash the cells 2-3 times with fresh culture medium or buffer to remove excess dye.
- Imaging: Mount the coverslips and observe using a fluorescence microscope with appropriate filter sets (e.g., excitation around 460 nm and emission around 590 nm).

Protocol 2: No-Wash 96-Well Plate Assay for High-Throughput Screening

- Cell Seeding: Seed cells (e.g., CHO cells) in a 96-well plate and allow them to adhere or use trypsinized cells in suspension.
- Compound Treatment: Add test compounds and appropriate controls (e.g., vehicle like DMSO, and an uncoupler like CCCP) to the wells.
- **DASPEI** Addition: Add **DASPEI** to a final concentration of 100 μM .
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Fluorescence Reading: Read the fluorescence intensity using a fluorescent plate reader with excitation and emission wavelengths set appropriately (e.g., 485 nm excitation and 555 nm emission).^[3]

- Data Analysis: Compare the fluorescence intensity of compound-treated wells to control wells to determine the effect on mitochondrial membrane potential. A Z' value >0.5 indicates a robust assay.[\[2\]](#)

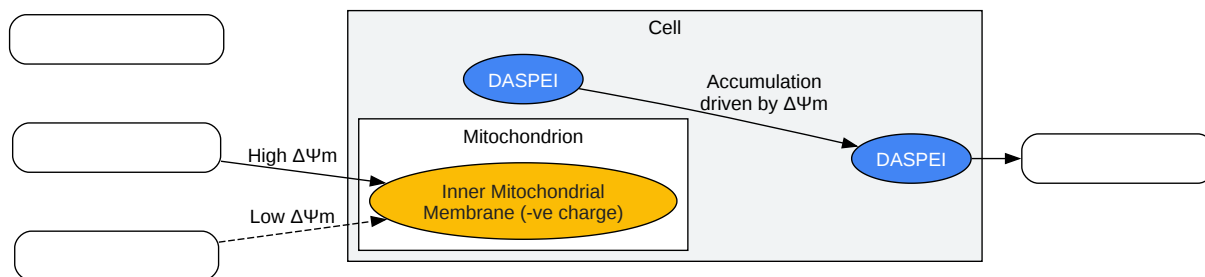
Protocol 3: Staining of Zebrafish Lateral Line Hair Cells

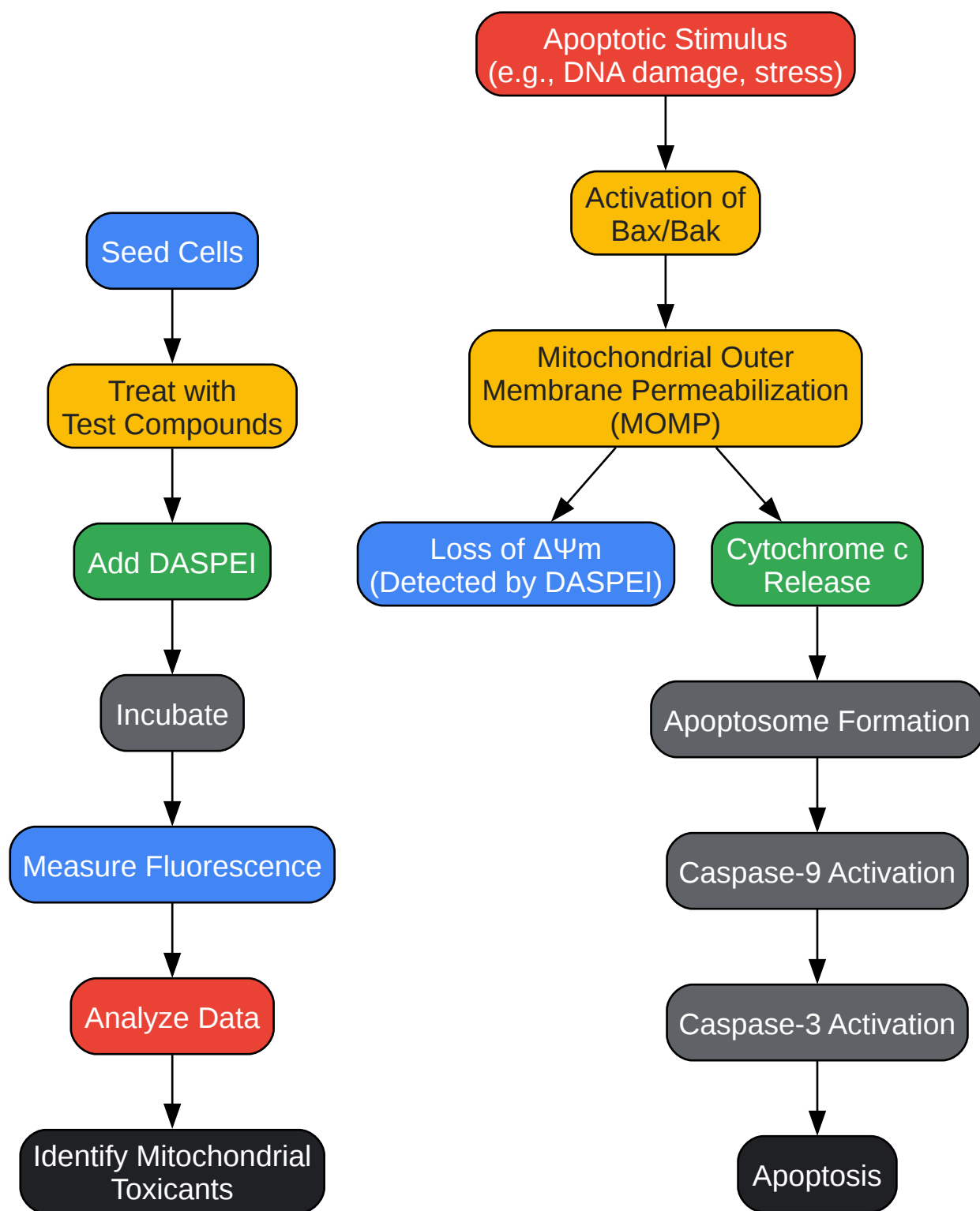
- Preparation of **DASPEI** Solution: Prepare a 0.005% **DASPEI** solution in embryo medium.
- Incubation: Place larval zebrafish (e.g., 5 days post-fertilization) in the **DASPEI** solution for 15 minutes at room temperature.[\[5\]](#)[\[8\]](#)
- Washing: Rinse the larvae twice with fresh embryo medium.[\[8\]](#)
- Anesthetization: Anesthetize the larvae using a suitable anesthetic (e.g., 0.001% MS-222).
- Imaging: Mount the larvae and visualize the lateral line neuromasts using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Mechanism of **DASPEI** Accumulation

The following diagram illustrates the fundamental principle of **DASPEI** accumulation in metabolically active cells.





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